![molecular formula C16H20F2O2 B14281798 4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one CAS No. 126163-34-6](/img/structure/B14281798.png)
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexanone ring substituted with an ethoxy-difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one typically involves the reaction of 4-ethoxy-2,3-difluorobenzene with cyclohexanone under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, facilitating the nucleophilic attack on the benzene derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or nickel complexes might be employed to facilitate the coupling reactions, and the use of automated systems can ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The ethoxy and difluoro groups on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and difluoro groups on the benzene ring can enhance the compound’s binding affinity and specificity towards these targets. The cyclohexanone moiety may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl)
- 3,4-Difluorophenylboronic acid
Uniqueness
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
126163-34-6 |
|---|---|
Formule moléculaire |
C16H20F2O2 |
Poids moléculaire |
282.32 g/mol |
Nom IUPAC |
4-[2-(4-ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H20F2O2/c1-2-20-14-10-7-12(15(17)16(14)18)6-3-11-4-8-13(19)9-5-11/h7,10-11H,2-6,8-9H2,1H3 |
Clé InChI |
YYBGFEIOFRSDFZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)CCC2CCC(=O)CC2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





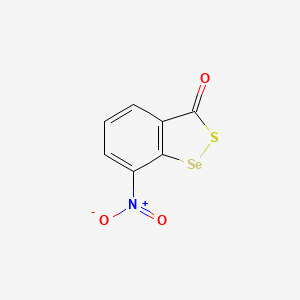

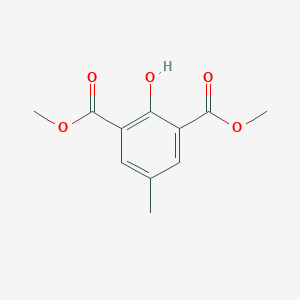


![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)
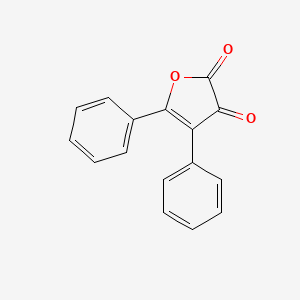

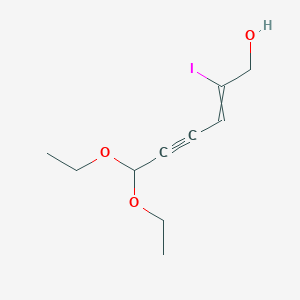
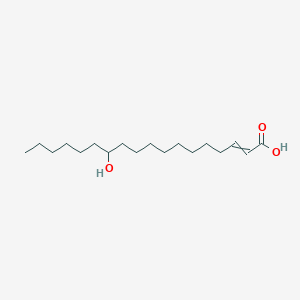
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)
